molecular formula C10H6Cl2N2O2 B3085188 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-93-5

5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B3085188
CAS RN: 1152543-93-5
M. Wt: 257.07 g/mol
InChI Key: GRRPHNILSGHFHG-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C11H6Cl2O2 . It is related to the class of compounds known as pyrazoles, which are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure has been a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular weight of 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is 241.07 . The structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Antibacterial Activities

  • Researchers synthesized derivatives of pyrazole-3-carboxylic acid and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. They found the sulfamide derivative to exhibit significant antibacterial activity against both types of bacteria (Bildirici, Şener, & Tozlu, 2007).

Synthesis of Condensed Pyrazoles

  • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, including pyrano[4,3-c]pyrazol-4-ones and pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).

Crystallographic Analysis

  • The synthesis and crystallographic analysis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester provided insights into their molecular structures and bonding interactions (Kumarasinghe, Hruby, & Nichol, 2009).

Safety And Hazards

The safety data sheet for a similar compound, 5-(3,4-dichlorophenyl)furfural, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection when handling the compound .

Future Directions

The future directions for research on 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid and related compounds could involve further exploration of their biological and pharmacological activities. Given the wide range of activities exhibited by pyrazoline derivatives, these compounds may have potential applications in the development of new drugs .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-2-1-5(3-8(7)12)9-6(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRPHNILSGHFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NN2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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